Ácido (2,3-dicloro-4-metilfenil)borónico

Descripción general

Descripción

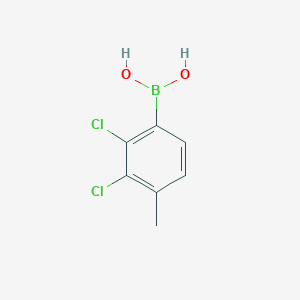

“(2,3-Dichloro-4-methylphenyl)boronic acid” is an organic compound that is used in a variety of scientific research applications . It is a solid substance with a molecular weight of 204.85 .

Synthesis Analysis

Pinacol boronic esters, such as “(2,3-Dichloro-4-methylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach involves a radical mechanism and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

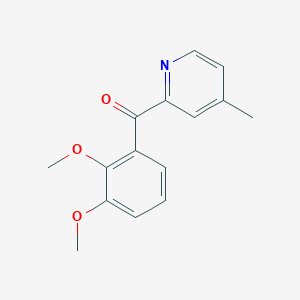

The InChI code for “(2,3-Dichloro-4-methylphenyl)boronic acid” is 1S/C7H7BCl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

Boronic acids, including “(2,3-Dichloro-4-methylphenyl)boronic acid”, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.

Physical And Chemical Properties Analysis

“(2,3-Dichloro-4-methylphenyl)boronic acid” is a solid substance . The boiling point is 363.6°C at 760 mmHg .

Aplicaciones Científicas De Investigación

Síntesis de Fluorenos

Aplicación: Este compuesto se utiliza en reacciones de inserción intramolecular de carbenoides aromáticos para sintetizar fluorenos . Los fluorenos son importantes en el desarrollo de la electrónica orgánica, como los OLED, debido a sus excelentes propiedades de transporte de carga.

Agonistas del Receptor Muscarínico de Acetilcolina

Aplicación: Sirve como reactivo en la síntesis de amidas biarílicas, que tienen actividad agonista para el subtipo M1 del receptor muscarínico de acetilcolina . Estos receptores son importantes en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer.

Ésteres de Ácido Borínico Picolinato

Aplicación: El compuesto está involucrado en la preparación de ésteres de ácido borínico picolinato, que se exploran por su posible uso contra enfermedades cutáneas . Estos ésteres pueden formar parte de tratamientos tópicos debido a sus propiedades antiinflamatorias.

Antagonistas de TRPV1

Aplicación: Se utiliza en la síntesis de antagonistas de TRPV1 como tratamiento para el dolor crónico . TRPV1 es un receptor involucrado en la transmisión y modulación del dolor, y sus antagonistas pueden ayudar a aliviar las afecciones de dolor crónico.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of (2,3-Dichloro-4-methylphenyl)boronic acid involves its interaction with a metal catalyst in a process known as Suzuki–Miyaura coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, usually palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (2,3-Dichloro-4-methylphenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction is mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .

Pharmacokinetics

As an organoboron compound, it is generally stable, readily prepared, and environmentally benign . These properties suggest that it may have favorable bioavailability for use in organic synthesis .

Result of Action

The result of the action of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of (2,3-Dichloro-4-methylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a metal catalyst, typically palladium . The reaction conditions, such as temperature and solvent, can also affect the efficiency and selectivity of the reaction . Furthermore, the stability of the organoboron compound can be influenced by factors such as pH and the presence of other reactive species .

Propiedades

IUPAC Name |

(2,3-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHVKCVTBFIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698157 | |

| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352535-95-6 | |

| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)